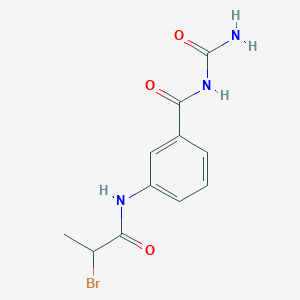
3-(2-Bromopropanamido)-N-carbamoylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromopropanamido)-N-carbamoylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, an amide group, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromopropanamido)-N-carbamoylbenzamide typically involves the reaction of 3-aminobenzamide with 2-bromopropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
化学反応の分析
Types of Reactions
3-(2-Bromopropanamido)-N-carbamoylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted amides or thiols.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
科学的研究の応用
3-(2-Bromopropanamido)-N-carbamoylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its cytotoxic properties against cancer cell lines, making it a candidate for anticancer drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2-Bromopropanamido)-N-carbamoylbenzamide involves its interaction with cellular targets, leading to various biological effects. For instance, it has been shown to cause cell cycle arrest in the S-phase, thereby inhibiting cell proliferation. This effect is mediated through its interaction with specific proteins involved in cell cycle regulation, although the exact molecular targets and pathways are still under investigation .
類似化合物との比較
Similar Compounds
3-(2-Bromopropionylamino)-benzamides: These compounds share a similar structure but differ in the position of the bromine atom and the nature of the amide group.
N-(2-Bromopropionyl)-L-methionine: Another compound with a bromopropionyl group, used in PET imaging.
N-(2-Bromopropionyl)-L-glutamic acid: Similar in structure and used as a radiolabeled tracer for tumor imaging.
Uniqueness
3-(2-Bromopropanamido)-N-carbamoylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
619321-44-7 |
|---|---|
分子式 |
C11H12BrN3O3 |
分子量 |
314.14 g/mol |
IUPAC名 |
3-(2-bromopropanoylamino)-N-carbamoylbenzamide |
InChI |
InChI=1S/C11H12BrN3O3/c1-6(12)9(16)14-8-4-2-3-7(5-8)10(17)15-11(13)18/h2-6H,1H3,(H,14,16)(H3,13,15,17,18) |
InChIキー |
HODGABZFPLYARR-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)NC(=O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N'-phenylthiourea](/img/structure/B14230691.png)
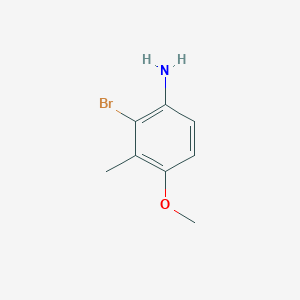
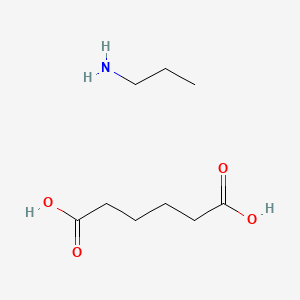
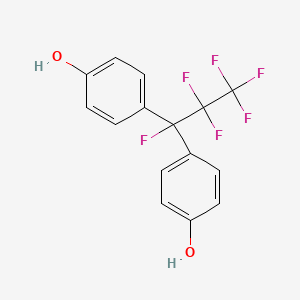
![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14230712.png)

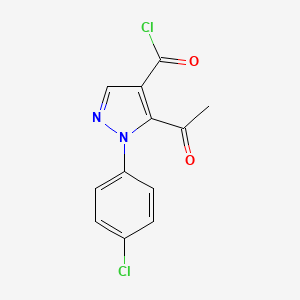

![2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one](/img/structure/B14230739.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy-2,1-phenylenecarbonyloxy)]dibenzoic acid](/img/structure/B14230746.png)
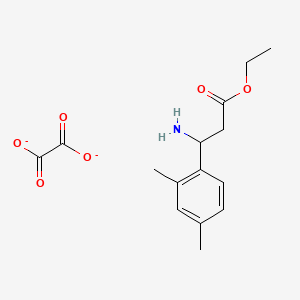

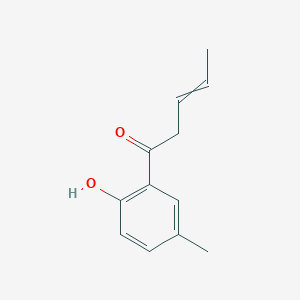
![Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]-](/img/structure/B14230768.png)
